![molecular formula C16H18N4O4 B2610150 7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide CAS No. 2097861-67-9](/img/structure/B2610150.png)
7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives, such as the one you’re interested in, are a class of heterocyclic compounds. They have been studied for their potential biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate precursor with a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives can vary depending on the specific compounds being synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques .Scientific Research Applications
Anticancer Activity
The 1,2,4-triazole moiety is a prominent feature in the structure of this compound, which has been synthesized and evaluated for its potential as an anticancer agent. Studies have shown that certain hybrids containing the 1,2,4-triazole group exhibit potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating a strong ability to inhibit cell proliferation . These compounds have demonstrated selective toxicity, showing less harm to normal cells compared to cancer cells, which is a significant advantage in cancer treatment.
Synthesis of Bioactive Hybrids
The compound serves as a key intermediate in the synthesis of bioactive hybrids. By incorporating various substituents, researchers can create a diverse array of molecules with potential biological activities. The synthesis process often involves the use of NMR and MS analysis to confirm the structures of the resulting hybrids . These hybrids are then subjected to biological evaluations to determine their efficacy in various therapeutic areas.
Antimicrobial and Antifungal Properties
Derivatives of this compound have been synthesized and assessed for their antimicrobial and antifungal activities. The presence of the 1,2,4-triazole ring contributes to the bioactivity of these compounds, making them candidates for treating infections caused by bacteria and fungi . The evaluation of these activities is crucial for developing new medications that can combat resistant strains of microorganisms.
Selectivity Against Cancer Cell Lines
The structural features of the compound, including the 1,2,4-triazole ring, have been linked to selectivity against cancer cell lines. This selectivity is vital for minimizing damage to healthy cells while targeting cancerous ones. The synthesized compounds have been tested to ensure they have proper selectivity, which is a critical step in the drug development process .
Apoptosis Induction in Cancer Cells
Some derivatives of the compound have shown the ability to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells without affecting normal cells. This property is particularly valuable in the strategic therapy of cancer, as it allows for the targeted destruction of cancer cells .
Structural Optimization Platform
The compound provides a structural optimization platform for the design and development of more selective and potent anticancer molecules. By modifying the core structure, researchers can enhance the compound’s efficacy and selectivity. The 1,2,4-triazole moiety is a versatile pharmacophore that can be used to generate new compounds with improved therapeutic profiles .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-22-13-4-2-3-12-9-14(24-15(12)13)16(21)18-5-7-23-8-6-20-11-17-10-19-20/h2-4,9-11H,5-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYQCKAKYKJOOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)
![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)
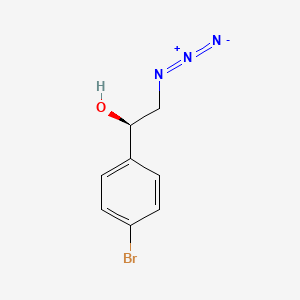
![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
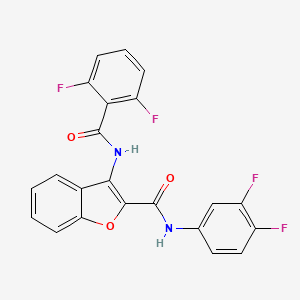
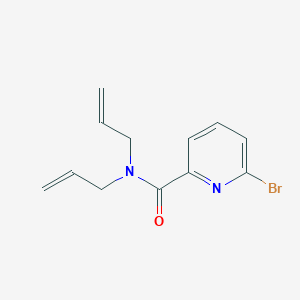

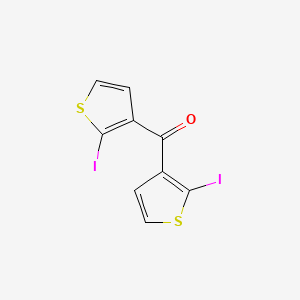
![Ethyl 4-(2-(4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzoate](/img/structure/B2610085.png)
![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)
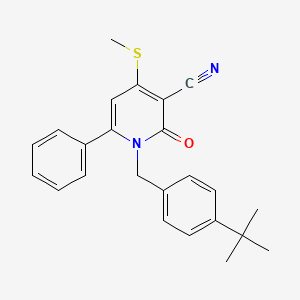
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)